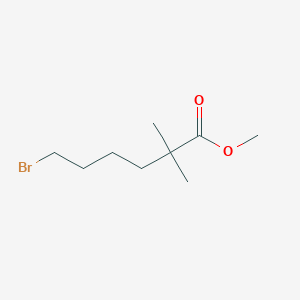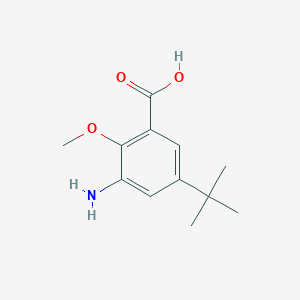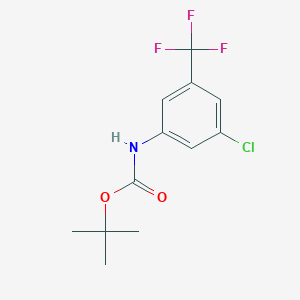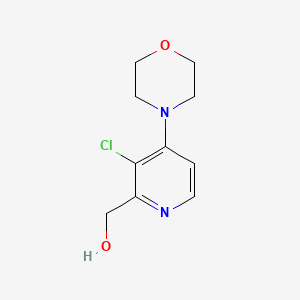![molecular formula C20H18FNO3 B8598241 [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate](/img/structure/B8598241.png)
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate
Übersicht
Beschreibung
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 4-fluoro-phenyl-methanoyl group: This can be achieved through Friedel-Crafts acylation of fluorobenzene with an appropriate acyl chloride.
Introduction of the cyano group: This step involves the nucleophilic substitution of a suitable leaving group with a cyanide ion.
Esterification: The final step involves the esterification of 2,2-dimethyl-propionic acid with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the ester group can participate in hydrolysis reactions. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-chloro-phenyl)-methanoyl]-benzyl Ester
- 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-bromo-phenyl)-methanoyl]-benzyl Ester
- 2,2-Dimethyl-propionic Acid 5-Cyano-2-[1-(4-methyl-phenyl)-methanoyl]-benzyl Ester
Uniqueness
The presence of the fluorine atom in [5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H18FNO3 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
[5-cyano-2-(4-fluorobenzoyl)phenyl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H18FNO3/c1-20(2,3)19(24)25-12-15-10-13(11-22)4-9-17(15)18(23)14-5-7-16(21)8-6-14/h4-10H,12H2,1-3H3 |
InChI-Schlüssel |
KDVCPEMLEKULTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCC1=C(C=CC(=C1)C#N)C(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-butylspiro[2.5]octane-1-carboxylic Acid](/img/structure/B8598161.png)



![2-Methyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one](/img/structure/B8598188.png)





![N-Methyl-N'-(2-{[(1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B8598236.png)

![Pyrimidine, 4-hydrazinyl-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B8598249.png)
